2-{1-[(2-cyclopropyl-1,3-benzoxazol-5-yl)carbonyl]piperidin-4-yl}-N-(3-morpholin-4-ylpropyl)acetamide
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Description
2-{1-[(2-cyclopropyl-1,3-benzoxazol-5-yl)carbonyl]piperidin-4-yl}-N-(3-morpholin-4-ylpropyl)acetamide is a useful research compound. Its molecular formula is C19H14N4O3 and its molecular weight is 346.346. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to 2-{1-[(2-cyclopropyl-1,3-benzoxazol-5-yl)carbonyl]piperidin-4-yl}-N-(3-morpholin-4-ylpropyl)acetamide have shown significant antimicrobial activity. A study by Özlem Temiz‐Arpacı et al. (2005) synthesized a series of benzoxazole derivatives, demonstrating broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as Candida species, showcasing the potential of such compounds in antimicrobial research (Temiz‐Arpacı et al., 2005).
Enantioselective Synthesis
Compounds with a similar structure have been utilized in the enantioselective synthesis of piperidine-containing natural products, indicating their versatility as building blocks in the synthesis of bioactive compounds. Research by C. Escolano et al. (2006) highlights the use of phenylglycinol-derived oxazolopiperidone lactams for constructing diverse piperidine-containing natural products, showcasing the potential in drug discovery and development (Escolano et al., 2006).
DNA/BSA Binding Studies
New paracetamol derivatives, which share a structural motif with the compound , were synthesized and their DNA-binding interactions were studied by N. Raj (2020). These compounds interact with calf thymus DNA via intercalation, indicating potential applications in understanding drug-DNA interactions and the development of therapeutic agents (Raj, 2020).
Anticancer Evaluation
Novel acetamidothiazole derivatives, similar in structure, have been synthesized and evaluated for their anticancer activity. A study by Ahmed R Ali et al. (2013) identified compounds with promising in vitro anticancer activity, underscoring the therapeutic potential of such molecules in cancer treatment (Ali et al., 2013).
properties
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c1-25-15-9-7-13(8-10-15)18-20-19(26-22-18)17-16(24)11-12-23(21-17)14-5-3-2-4-6-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTSDGOXTCBXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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